molecular formula C62H104N4O46 B12062594 NA2 N-Glycan

NA2 N-Glycan

Cat. No.: B12062594
M. Wt: 1641.5 g/mol
InChI Key: JMUPMJGUKXYCMF-UHFFFAOYSA-N
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Description

NA2 N-Glycan is an asialo-, bi-antennary complex-type N-glycan (oligosaccharide). It is a substructure of A2 glycan and is found on several mammalian glycoproteins, including asialo serum transferrin and fibrin . This compound plays a crucial role in various biological processes, including cell-cell communication and immune response.

Preparation Methods

Synthetic Routes and Reaction Conditions: NA2 N-Glycan is typically purified from the oligosaccharide pool released from bovine serum by hydrazinolysis using a combination of high-performance liquid chromatography (HPLC) and glycosidase digestion . The process involves the following steps:

    Hydrazinolysis: This step releases the oligosaccharides from the glycoproteins.

    HPLC: The released oligosaccharides are then separated and purified using HPLC.

    Glycosidase Digestion: Further purification is achieved through glycosidase digestion to remove any remaining impurities.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale hydrazinolysis and HPLC purification. The process is optimized to ensure high yield and purity of the compound. The use of advanced glycosidase enzymes and automated HPLC systems enhances the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: NA2 N-Glycan undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen to the compound, often resulting in the formation of aldehydes or ketones.

    Reduction: This reaction involves the addition of hydrogen, leading to the formation of alcohols.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common reagents include potassium permanganate and hydrogen peroxide. The reaction typically occurs under acidic or basic conditions.

    Reduction: Common reagents include sodium borohydride and lithium aluminum hydride. The reaction usually occurs under mild conditions.

    Substitution: Common reagents include halogens and nucleophiles. The reaction conditions vary depending on the specific substitution reaction.

Major Products Formed:

    Oxidation: Aldehydes and ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

NA2 N-Glycan has numerous applications in scientific research, including:

Mechanism of Action

NA2 N-Glycan exerts its effects through its interactions with glycosyltransferases and other glycan-binding proteins. These interactions influence various biological processes, including protein folding, stability, and cell signaling. The compound’s structure allows it to bind to specific receptors and enzymes, modulating their activity and function .

Comparison with Similar Compounds

NA2 N-Glycan is unique due to its asialo-, bi-antennary structure. Similar compounds include:

    A2 Glycan: The di-sialylated parent of NA2 glycan.

    A1 Glycan: The mono-sialylated parent of NA2 glycan.

    NGA2 Glycan: A substructure of NA2 glycan.

Compared to these compounds, this compound lacks sialic acid residues, which influences its biological activity and interactions with glycan-binding proteins. This unique structure makes it a valuable tool for studying glycosylation and glycan interactions in various biological systems.

Properties

IUPAC Name

N-[2-[2-[[6-[5-acetamido-6-(5-acetamido-1,2,4-trihydroxy-6-oxohexan-3-yl)oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-[3-[3-acetamido-4-hydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,5-dihydroxyoxan-2-yl]methoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C62H104N4O46/c1-15(76)63-19(5-67)32(81)48(20(80)6-68)106-55-29(64-16(2)77)38(87)51(27(13-75)102-55)109-60-47(96)52(110-62-54(44(93)36(85)24(10-72)101-62)112-57-31(66-18(4)79)40(89)50(26(12-74)104-57)108-59-46(95)42(91)34(83)22(8-70)99-59)37(86)28(105-60)14-97-61-53(43(92)35(84)23(9-71)100-61)111-56-30(65-17(3)78)39(88)49(25(11-73)103-56)107-58-45(94)41(90)33(82)21(7-69)98-58/h5,19-62,68-75,80-96H,6-14H2,1-4H3,(H,63,76)(H,64,77)(H,65,78)(H,66,79)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMUPMJGUKXYCMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1OC2C(C(C(OC2OCC3C(C(C(C(O3)OC4C(OC(C(C4O)NC(=O)C)OC(C(CO)O)C(C(C=O)NC(=O)C)O)CO)O)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)OC7C(C(C(C(O7)CO)O)O)O)O)NC(=O)C)O)CO)O)O)CO)OC8C(C(C(C(O8)CO)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C62H104N4O46
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1641.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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